molecular formula C13H11NO2 B13867632 4-methoxy-3-pyridin-4-ylbenzaldehyde

4-methoxy-3-pyridin-4-ylbenzaldehyde

Cat. No.: B13867632
M. Wt: 213.23 g/mol
InChI Key: SEEQSCRDPUVJEQ-UHFFFAOYSA-N
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Description

4-methoxy-3-pyridin-4-ylbenzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-pyridin-4-ylbenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyridine derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-pyridin-4-ylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-pyridin-4-ylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-pyridin-4-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The methoxy and pyridinyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-pyridin-4-ylbenzaldehyde is unique due to the presence of both methoxy and pyridinyl groups on the benzaldehyde core. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-methoxy-3-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-3-2-10(9-15)8-12(13)11-4-6-14-7-5-11/h2-9H,1H3

InChI Key

SEEQSCRDPUVJEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC=NC=C2

Origin of Product

United States

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